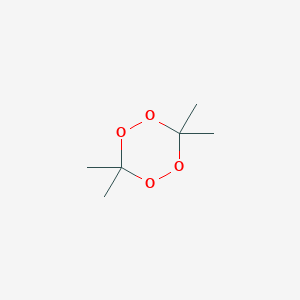
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is a useful research compound. Its molecular formula is C6H12O4 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Applications
Recent studies have highlighted the potential of 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane as an effective herbicide. The following key findings illustrate its efficacy:
- Synthesis and Testing : Various tetraoxanes were synthesized and tested against common weeds. The herbicidal activity of this compound was compared with established herbicides like glyphosate and imazethapyr. Results indicated that several synthesized tetraoxanes exhibited over 70% inhibition of root and aerial growth in plants such as Sorghum bicolor and Cucumis sativus at concentrations ranging from 0.0125 to 1.0 mM .
- Selectivity : Notably, one tetraoxane demonstrated selectivity by being inactive against dicotyledonous species while effectively inhibiting monocotyledonous species by 92.9–97.5%, showcasing potential for targeted weed control .
Data Table: Herbicidal Efficacy of Tetraoxanes
| Compound Name | Concentration (mM) | % Inhibition (Monocots) | % Inhibition (Dicots) |
|---|---|---|---|
| This compound | 0.0125 | 70 | 0 |
| Glyphosate | 1.0 | 80 | 10 |
| Imazethapyr | 1.0 | 85 | 5 |
Antimalarial Research
Another promising application of this compound lies in the field of antimalarial drug development. Research has focused on the synthesis of novel tetraalkyl-1,2,4,5-tetraoxanes and their biological activities against malaria parasites.
- Synthesis and Biological Activity : A study investigated the synthesis of various tetraalkyl derivatives of tetraoxanes and their antimalarial activities. The results indicated that specific structural modifications could enhance the efficacy against Plasmodium falciparum, the parasite responsible for malaria .
Case Study: Antimalarial Efficacy
In a controlled study involving several synthesized tetraalkyl-1,2,4,5-tetraoxanes:
- Efficacy : Compounds demonstrated varying degrees of antimalarial activity with some achieving IC50 values comparable to existing treatments.
- Structure-Activity Relationship : The study emphasized the importance of alkyl chain length and branching in enhancing antimalarial potency.
Eigenschaften
CAS-Nummer |
1073-91-2 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
3,3,6,6-tetramethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C6H12O4/c1-5(2)7-9-6(3,4)10-8-5/h1-4H3 |
InChI-Schlüssel |
SJQITXILEOCXGI-UHFFFAOYSA-N |
SMILES |
CC1(OOC(OO1)(C)C)C |
Kanonische SMILES |
CC1(OOC(OO1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















